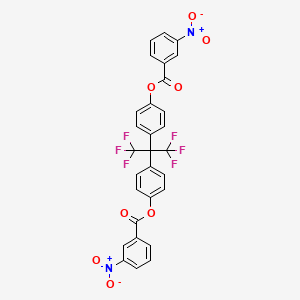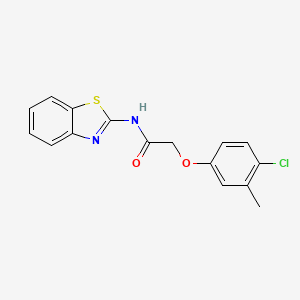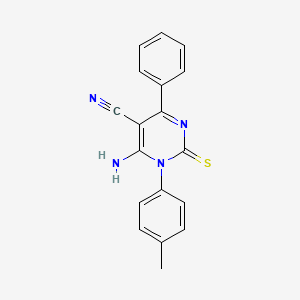
5-chloro-3-(4-chlorophenyl)-1-methyl-N-(3-methylbenzyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of an indole core, substituted with chloro, phenyl, and methyl groups. The systematic name can be daunting, but let’s break it down:
Indole: The fused benzene and pyrrole ring system.
Chloro: Refers to the chlorine atom.
Phenyl: Represents the phenyl group (C₆H₅-).
Methyl: Indicates the methyl group (CH₃-).
N-(3-methylbenzyl): The benzyl group attached to the nitrogen atom.
Carboxamide: Contains the amide functional group (-CONH₂).
Preparation Methods
Synthesis Routes: Several synthetic routes exist for this compound, but I’ll highlight one common method:
Heterocyclic Synthesis:
Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Unfortunately, specific industrial processes for this compound are not widely documented. academic research provides valuable insights.
Chemical Reactions Analysis
Reactivity:
Oxidation: The indole moiety can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the carboxamide.
Substitution: Chloro and phenyl groups are susceptible to substitution reactions.
Chlorination: N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂).
Amide Formation: Carboxylic acid and amine (e.g., benzylamine).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- The desired compound itself.
- Byproducts from side reactions.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects (e.g., anticancer, anti-inflammatory).
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related indole derivatives. Its unique combination of substituents contributes to its distinct properties.
Properties
Molecular Formula |
C24H20Cl2N2O |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorophenyl)-1-methyl-N-[(3-methylphenyl)methyl]indole-2-carboxamide |
InChI |
InChI=1S/C24H20Cl2N2O/c1-15-4-3-5-16(12-15)14-27-24(29)23-22(17-6-8-18(25)9-7-17)20-13-19(26)10-11-21(20)28(23)2/h3-13H,14H2,1-2H3,(H,27,29) |
InChI Key |
XJHWDGPTZVUZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=C(C3=C(N2C)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-{[4-(4-fluorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865164.png)

![7-(1,3-benzothiazol-2-yl)-2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865176.png)

![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10865189.png)
![8-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10865192.png)
![N'-{(3Z)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10865198.png)
![N-(2-chlorophenyl)-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10865205.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865213.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10865228.png)
![Methyl 5-chloro-3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10865229.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10865233.png)
![N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10865237.png)
